molecular formula C10H8ClFO3 B1349884 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid CAS No. 62903-16-6

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Cat. No. B1349884
CAS RN: 62903-16-6
M. Wt: 230.62 g/mol
InChI Key: HEGKPWCFQKZTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CFOB) is an organic compound commonly used in scientific research. It is a carboxylic acid with a molecular formula of C9H7ClFO2 and a molecular weight of 214.6 g/mol. CFOB is known for its ability to act as an inhibitor of enzymes, and it is often used in studies of enzyme kinetics, signal transduction pathways, and drug metabolism.

Scientific Research Applications

Crystallographic Studies

Crystallographic studies of related compounds have provided insights into the molecular structure, non-covalent interactions responsible for crystal packing, and the stability of crystal compounds. For example, a novel derivative of 4-fluoroaniline, which shares structural similarities with 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid, has been synthesized and its structure confirmed by SC-XRD technique, demonstrating the significance of hydrogen bonding and molecular overlay plots in understanding the stability and packing of crystals (Ashfaq et al., 2021).

Synthesis of Bioactive Compounds

This compound is also crucial in the synthesis of bioactive compounds, acting as an intermediate in the production of biologically active anticancer drugs. A study illustrated a rapid and efficient synthesis method for an important intermediate, highlighting the compound's role in drug development and optimization of synthesis methods (Zhang et al., 2019).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies, supported by DFT calculations, have been applied to derivatives of 4-oxobutanoic acid, providing valuable insights into molecular structure, stability, and electronic properties. These studies contribute to understanding the physical and chemical properties of compounds, aiding in the development of materials with specific optical and electronic characteristics (Fernandes et al., 2017).

Molecular Docking and Drug Design

Molecular docking studies have explored the biological activities of butanoic acid derivatives, revealing their potential to inhibit specific growth factors and demonstrating the utility of these compounds in pharmacological research. The findings suggest the importance of such derivatives in drug design and the development of new therapeutic agents (Vanasundari et al., 2018).

Development of Nonlinear Optical Materials

The first hyperpolarizability and molecular structure analysis of certain derivatives have indicated that these compounds are promising candidates for nonlinear optical materials. This application is critical for the development of optoelectronic devices and materials with advanced optical properties (Raju et al., 2015).

Safety And Hazards

The safety and hazards associated with “4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid” are not known. It’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGKPWCFQKZTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373957
Record name 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

CAS RN

62903-16-6
Record name 3-Chloro-4-fluoro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62903-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62903-16-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.